(D-Pen2,D-Pen5)-Enkephalin

Übersicht

Beschreibung

Synthesis Analysis

DPDPE is synthesized using solid-phase peptide synthesis techniques, utilizing enantiomerically pure amino acids to achieve the desired stereochemistry. The synthesis process involves the stepwise addition of amino acids to a resin, followed by cleavage and purification. The introduction of D-penicillamine at specific positions is a critical step that enhances the peptide's selectivity for δ-opioid receptors (Mosberg et al., 1983).

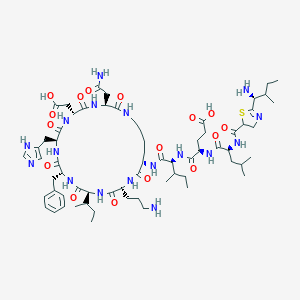

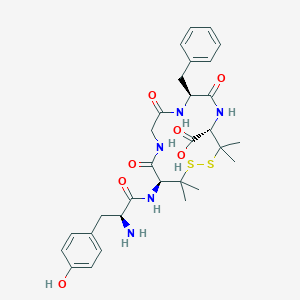

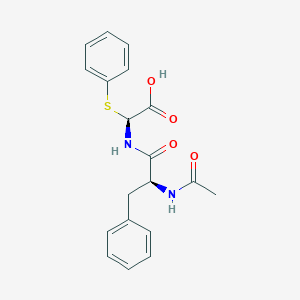

Molecular Structure Analysis

DPDPE's molecular structure, characterized through X-ray crystallography and NMR spectroscopy, reveals a cyclic nature due to a disulfide bond between the cysteine residues. This cyclic structure confers conformational stability and resistance to enzymatic degradation. The specific placement of D-penicillamine residues influences the peptide's conformation, impacting its interaction with the δ-opioid receptor (Collins et al., 1996).

Chemical Reactions and Properties

DPDPE's chemical properties are characterized by its stability and reactivity due to the disulfide bond between the D-Pen residues. This bond is crucial for maintaining the peptide's cyclic structure, essential for its biological activity. The peptide demonstrates resistance to enzymatic degradation, which is a significant advantage for potential therapeutic applications (Hansen et al., 1992).

Physical Properties Analysis

The physical properties of DPDPE, such as solubility and stability, are influenced by its molecular structure. Its cyclic conformation and the presence of D-penicillamine contribute to its solubility in polar solvents, which is beneficial for biological studies and potential therapeutic use. The peptide's stability under physiological conditions further underscores its potential as a δ-opioid receptor agonist (Gußmann et al., 1996).

Chemical Properties Analysis

DPDPE's chemical properties, including its reactivity towards other molecules and stability in various environments, are pivotal for its interaction with the δ-opioid receptor. The peptide's ability to form a stable complex with the receptor is attributed to its unique structure, which facilitates specific binding and agonist activity. This specificity and high affinity for δ-opioid receptors highlight DPDPE's potential for research and therapeutic applications (Knapp et al., 1991).

Wissenschaftliche Forschungsanwendungen

Analgesic Action and Tolerance Development

- Scientific Field: Pharmacology

- Application Summary: DPDPE, a delta 1-opioid receptor agonist, has been used in research to study its analgesic effects and the development of tolerance to these effects .

- Methods: Male Swiss-Webster mice were injected intracerebroventricularly (i.c.v.) with DPDPE (20 micrograms per mouse) twice a day for either 2 or 4 days .

- Results: Treatment of mice with DPDPE for 2 or 4 days decreased its analgesic response by 44 and 76%, respectively in comparison to vehicle injected mice . The density (Bmax) of [3H]DPDPE to bind to brain homogenates decreased by 77 and 76%, respectively, in comparison to vehicle injected controls .

Neuropathic Pain Management

- Scientific Field: Neuropharmacology

- Application Summary: Intrathecal DPDPE has a profound antinociceptive effect in neuropathic pain .

- Methods: The role of spinal nitric oxide (NO) in the inhibitory effect of DPDPE on ascending dorsal horn neurons was studied in normal rats and in a rat model of diabetic neuropathic pain .

- Results: DPDPE inhibited the response of dorsal horn neurons in both normal and diabetic rats in a concentration-dependent fashion . The inhibitory effect of DPDPE on the evoked response of dorsal horn neurons was largely eliminated by an NO synthase inhibitor .

Opioid Receptor Protection

- Scientific Field: Pharmacology

- Application Summary: DPDPE has been used in research to study its effects on the protection of mu- or delta-opioid receptors .

- Methods: Chlornaltrexamine (beta-CNA, 0.5 micrograms) alone or beta-CNA plus either mu-agonist, D-Ala2-NMePhe4-Gly-ol-enkephalin (DAMGO, 500 ng) or delta-agonist, DPDPE (10 micrograms) was injected intrathecally (i.t.) to protect mu- or delta-opioid receptors, respectively, for 24 h in male ICR mice .

- Results: The specific results of this study are not provided in the source .

Role of Spinal Nitric Oxide

- Scientific Field: Neuropharmacology

- Application Summary: DPDPE has a profound antinociceptive effect in neuropathic pain. Spinal nitric oxide (NO) has been implicated in the analgesic effect of several G protein-coupled receptor agonists .

- Methods: The role of NO in the inhibitory effect of DPDPE on ascending dorsal horn neurons was studied in normal rats and in a rat model of diabetic neuropathic pain .

- Results: DPDPE inhibited the response of dorsal horn neurons in both normal and diabetic rats in a concentration-dependent fashion. The inhibitory effect of DPDPE on the evoked response of dorsal horn neurons was largely eliminated by an NO synthase inhibitor .

Delta-Opioid Receptor-Selective Ligands

- Scientific Field: Pharmacology

- Application Summary: DPDPE has been used in research to study its effects as a delta-opioid receptor-selective ligand .

- Methods: The specific methods of this study are not provided in the source .

- Results: The specific results of this study are not provided in the source .

Supraspinal and Spinal Analgesic Effects

- Scientific Field: Pharmacology

- Application Summary: DPDPE has been used in research to study its supraspinal and spinal analgesic effects .

- Methods: The opioid receptors involved in the supraspinal and spinal actions of DPDPE for production and/or modulation of analgesia were investigated in two thermal analgesic tests .

- Results: The specific results of this study are not provided in the source .

Role of Spinal Nitric Oxide

- Scientific Field: Neuropharmacology

- Application Summary: DPDPE has a profound antinociceptive effect in neuropathic pain. Spinal nitric oxide (NO) has been implicated in the analgesic effect of several G protein-coupled receptor agonists .

- Methods: The role of NO in the inhibitory effect of DPDPE on ascending dorsal horn neurons was studied in normal rats and in a rat model of diabetic neuropathic pain .

- Results: DPDPE inhibited the response of dorsal horn neurons in both normal and diabetic rats in a concentration-dependent fashion. The inhibitory effect of 1 μM DPDPE was abolished by 1 μM naltrindole, a δ-opioid antagonist. Furthermore, the inhibitory effect of DPDPE on the evoked response of dorsal horn neurons was largely eliminated by an NO synthase inhibitor .

Delta-Opioid Receptor-Selective Ligands

- Scientific Field: Pharmacology

- Application Summary: DPDPE has been used in research to study its effects as a delta-opioid receptor-selective ligand .

- Methods: The specific methods of this study are not provided in the source .

- Results: The specific results of this study are not provided in the source .

Opioid Receptor Protection

- Scientific Field: Pharmacology

- Application Summary: DPDPE has been used in research to study its effects on the protection of mu- or delta-opioid receptors .

- Methods: Chlornaltrexamine (beta-CNA, 0.5 micrograms) alone or beta-CNA plus either mu-agonist, D-Ala2-NMePhe4-Gly-ol-enkephalin (DAMGO, 500 ng) or delta-agonist, DPDPE (10 micrograms) was injected intrathecally (i.t.) to protect mu- or delta-opioid receptors, respectively, for 24 h in male ICR mice .

- Results: The specific results of this study are not provided in the source .

Eigenschaften

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMCRYPQBNCPH-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008102 | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dpdpe | |

CAS RN |

88373-73-3, 88381-29-7 | |

| Record name | Enkephalin, D-penicillamine (2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPDPE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

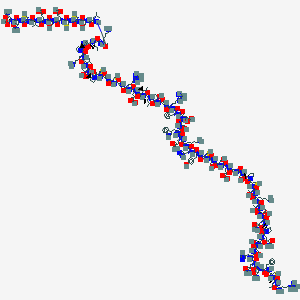

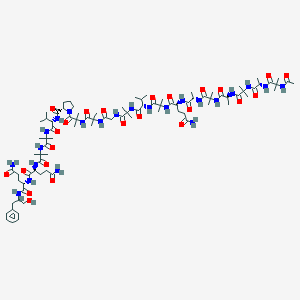

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)